N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)acetamide
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Description
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)acetamide, commonly known as F13714, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that is involved in many cellular processes, including cell growth, proliferation, differentiation, and apoptosis. CK2 has also been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammation.
Scientific Research Applications
Anticancer Activity
One study focused on the synthesis, structure, and molecular docking analysis of a related compound, highlighting its potential as an anticancer drug through in silico modeling targeting the VEGFr receptor. This research suggests a framework for understanding how similar compounds could be designed and utilized for cancer therapy (Sharma et al., 2018).
Anticonvulsant Activity
Research into the anticonvulsant properties of similar compounds, like trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, has shown promise. These studies report significant effectiveness in models of epilepsy, pointing to the potential of N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)acetamide derivatives in treating seizure disorders (Pękala et al., 2011).
Anti-Inflammatory and Analgesic Activities
Another area of interest is the development of new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents. The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, including those with structures similar to the compound , has been explored. These compounds have shown promising results in preclinical models, highlighting their therapeutic potential (Rani et al., 2014).
Corrosion Inhibition
The compound and its derivatives have also been investigated for their role in corrosion inhibition, particularly for mild steel in hydrochloric acid solutions. These studies have found that certain derivatives can significantly reduce corrosion, suggesting applications in industrial settings to protect metals from acid-induced damage (Lgaz et al., 2017).
Drug Synthesis and Enzymatic Modification
There's research into the chemoselective acetylation of aminophenols using immobilized lipase, which is relevant to the synthesis of antimalarial and other medicinal drugs. Such enzymatic methods offer a more sustainable and selective approach to modifying compounds for pharmaceutical applications (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-13-9-14(2)11-15(10-13)22-8-7-20-18(21)12-23-17-6-4-3-5-16(17)19/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFNRJQGDWLTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(2-fluorophenoxy)acetamide |
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